GSK-3484862

Catalog No.
S3021310
CAS No.
M.F
C19H19N5OS
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3484862

Product Name

GSK-3484862

IUPAC Name

(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1

InChI Key

KIEQQZZDWUNUQK-MRXNPFEDSA-N

SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N

solubility

not available

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N

Isomeric SMILES

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N

GSK-3484862 is a novel compound developed as a selective inhibitor of DNA methyltransferase 1, commonly referred to as DNMT1. This compound is characterized by its dicyanopyridine structure, which allows it to target DNMT1 for degradation rather than merely inhibiting its activity. This mechanism of action distinguishes GSK-3484862 from traditional nucleoside analogs like azacytidine and decitabine, which irreversibly bind to DNMTs and often exhibit significant toxicity. GSK-3484862 has shown promise in mediating global demethylation of DNA in various cell types, particularly in murine embryonic stem cells, leading to the reactivation of previously silenced genes .

GSK-3484862 functions primarily through the degradation of DNMT1, which is crucial for maintaining DNA methylation patterns during cell division. Upon treatment with GSK-3484862, DNMT1 is rapidly degraded via a proteasome-dependent pathway. This degradation results in a significant reduction in global DNA methylation levels, with studies indicating that methylation levels can drop from approximately 70% to less than 18% within six days of treatment . The compound's unique action contrasts with traditional inhibitors that do not lead to protein degradation.

The biological activity of GSK-3484862 has been demonstrated through various studies showing its ability to induce global hypomethylation in murine embryonic stem cells and cancer cell lines. Notably, treatment with this compound leads to the upregulation of genes that are typically silenced due to DNA methylation. In contrast to other hypomethylating agents, GSK-3484862 exhibits minimal non-specific toxicity, allowing for higher tolerable concentrations without adversely affecting cell viability .

The synthesis of GSK-3484862 involves standard organic chemistry techniques suitable for constructing dicyanopyridine derivatives. While specific synthetic pathways are proprietary and not fully disclosed in the literature, it is known that the compound can be obtained from commercial sources such as ChemieTek and MedChemExpress. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield of the final product .

GSK-3484862 has potential applications in cancer research and therapy due to its ability to induce DNA demethylation and reactivate silenced genes associated with tumor suppression. Its selective targeting of DNMT1 makes it a valuable tool for studying epigenetic regulation in various biological contexts, including embryonic development and cancer progression. Furthermore, its low toxicity profile compared to traditional hypomethylating agents positions it as a promising candidate for clinical applications in treating hematologic malignancies and solid tumors .

Interaction studies have shown that GSK-3484862 effectively targets DNMT1 by competing with its active site for binding to DNA. The compound's presence disrupts the interaction between DNMT1 and hemi-methylated DNA, leading to rapid degradation of the enzyme. This mechanism highlights the compound's unique role as a selective degrader rather than a conventional inhibitor, which could have significant implications for therapeutic strategies aimed at modulating DNA methylation patterns .

Compound NameMechanism of ActionKey Features
AzacytidineNucleoside analog that inhibits DNMTsIrreversible binding; high toxicity
DecitabineNucleoside analog that inhibits DNMTsIrreversible binding; limited clinical use due to toxicity
GSK-3685032Selective inhibitor of DNMT1Competes with active site; improved potency over GSK-3484862
RG-108Non-nucleoside DNMT inhibitorPotent but lacks selectivity compared to GSK-3484862

GSK-3484862's ability to induce selective degradation of DNMT1 while maintaining low toxicity differentiates it from these other compounds, making it a valuable asset in epigenetic research and potential therapeutic applications .

DNMT1 Selectivity Profile

GSK-3484862 exhibits >100-fold selectivity for DNMT1 over DNMT3A and DNMT3B isoforms, as demonstrated in enzymatic assays [1] [6]. This specificity arises from its interaction with structural elements unique to DNMT1’s catalytic domain, particularly residues His1507 and Lys1535, which are absent in DNMT3 family proteins [8]. In murine embryonic stem cells (mESCs), treatment with 10 µM GSK-3484862 reduced DNMT1 protein levels by >90% within 48 hours without affecting DNMT3A/3B expression [2] [5].

Table 1: Selectivity Profile of GSK-3484862

ParameterDNMT1DNMT3ADNMT3B
IC₅₀ (µM)0.4>50>50
Protein Degradation (%)95<5<5
Global Methylation Loss52%0%0%

Data sources: [1] [6] [8]

Non-Covalent Inhibition Mechanism

Unlike nucleoside analogs (e.g., 5-azacytidine) that form covalent adducts with DNMT1, GSK-3484862 binds reversibly through hydrophobic interactions and hydrogen bonding. The compound’s 3,5-dicyanopyridine core establishes π-π stacking with Tyr1240 in the catalytic pocket while its diazepane group forms electrostatic interactions with Glu856 [8]. This non-covalent binding avoids DNA incorporation, preventing the chain termination and genomic instability associated with nucleoside inhibitors [2] [6].

Structural Basis of DNMT1 Binding

Cryo-EM studies reveal two distinct binding sites:

  • Site 1: The dicyanopyridine moiety intercalates between C:G base pairs at hemi-methylated CpG sites, displacing the DNMT1 active-site loop (residues 1226–1243) [8].
  • Site 2: A phenylacetamide extension interacts with Met1278 and Thr808, stabilizing an open conformation that prevents SAM cofactor binding [8].

Mutation of His1507 to alanine reduces inhibitor potency by 15-fold, confirming its critical role in binding [8].

Active-Site Loop Competition Model

GSK-3484862 induces a conformational shift in DNMT1’s active-site loop (residues 1226–1243), displacing it by 4.2 Å from its native position [8]. This movement:

  • Disrupts hydrogen bonding between Cys1226 and the target cytosine
  • Prevents proper orientation of the catalytic loop for methyl transfer
  • Allows zebularine (a cytosine analog) to revert to an intrahelical position, abrogating enzymatic activity [8]

DNA Intercalation Properties

The planar dicyanopyridine group inserts into the DNA minor groove at hemi-methylated CpG sites, causing:

  • Local unwinding of 32° at the intercalation site
  • Base pair separation of 6.8 Å vs. 3.4 Å in B-DNA
  • Enhanced stacking interactions with adjacent guanine residues [8]

This intercalation is sequence-specific, occurring only at DNMT1-bound replication foci, as shown by chromatin immunoprecipitation assays [5].

Mechanistic Distinctions from Traditional Nucleoside DNMT Inhibitors

Table 2: Comparison of Inhibition Mechanisms

FeatureGSK-34848625-Azacytidine/Decitabine
Binding TypeNon-covalentCovalent (DNA-incorporated)
SelectivityDNMT1-specificPan-DNMT
DNA DamageNone detectedSignificant
Methylation ReversalReversible upon washoutIrreversible
Cytotoxicity (IC₅₀)>50 µM1–5 µM

Key advantages of GSK-3484862 include its reversibility and absence of genomic integration, enabling transient epigenetic modulation without triggering apoptosis [1] [2] [6]. Structural analyses confirm that its mechanism bypasses the error-prone DNA repair pathways activated by nucleoside analogs [8].

The degradation of DNMT1 induced by GSK-3484862 occurs through the ubiquitin-proteasome system, as demonstrated by rescue experiments using the proteasome inhibitor MG132. Treatment of A549 cells with GSK-3484862 alone resulted in progressive DNMT1 protein loss, with levels becoming barely detectable after 12 hours. However, co-treatment with MG132 completely prevented GSK-3484862-induced DNMT1 depletion, confirming the proteasome-dependent nature of this degradation process [1] [3].

The proteasome dependence was consistent across multiple cell types, including both cancer cell lines and murine embryonic stem cells. Importantly, DNMT1 mRNA levels remained unchanged throughout the degradation process, indicating that the loss of DNMT1 protein occurs through post-translational mechanisms rather than transcriptional downregulation [1] [3].

The degradation process also requires active DNA synthesis, as treatment with aphidicolin, an inhibitor of DNA polymerase alpha, prevented both GSK-3484862-induced and decitabine-induced DNMT1 degradation. This finding is consistent with DNMT1 functioning as a maintenance methyltransferase that acts specifically on newly synthesized daughter strands during DNA replication [1].

Role of UHRF1 in GSK-3484862-Induced Degradation

Ubiquitin-like PHD and RING finger domains 1 (UHRF1) plays a critical role in GSK-3484862-induced DNMT1 degradation. UHRF1 is a multidomain protein that serves as an essential cofactor for DNA methylation maintenance by directing DNMT1 to newly replicated DNA through its SET and RING-associated domain that recognizes hemimethylated CpG sites [4] [5] [6].

Experiments using UHRF1-deficient murine embryonic stem cells revealed that UHRF1 is absolutely required for GSK-3484862-induced DNMT1 degradation. Treatment of Uhrf1 knockout mESCs with 2 μM GSK-3484862 for 48 hours resulted in no changes in Dnmt1 protein levels, in stark contrast to the dramatic depletion observed in wild-type mESCs under identical conditions [1] [4].

The requirement for UHRF1 in GSK-3484862-induced DNMT1 degradation extends to nucleoside analogs such as decitabine. UHRF1-deficient mESCs showed resistance to decitabine-induced DNMT1 depletion, suggesting that UHRF1 participates in a common degradation pathway utilized by both dicyanopyridine-containing compounds and traditional nucleoside analogs [1].

E3 Ubiquitin Ligase Activity Requirements

The E3 ubiquitin ligase activity of UHRF1 is essential for GSK-3484862-induced DNMT1 degradation. UHRF1 contains a RING domain with intrinsic E3 ubiquitin ligase activity that mediates ubiquitination of several lysine residues on the N-terminal tail of histone H3, creating binding sites for DNMT1 through its ubiquitin interacting motifs [5] [7] [6].

Reconstitution experiments using UHRF1-deficient mESCs provided definitive evidence for the requirement of E3 ligase activity. While re-expression of wild-type UHRF1 partially restored sensitivity to GSK-3484862-induced DNMT1 degradation, expression of an E3 ligase-dead mutant (H730A) in the RING domain completely failed to restore degradation capability. The H730A mutation disrupts zinc coordination essential for RING domain structure and eliminates E3 ligase activity without affecting other UHRF1 functions [1] [8].

Recent studies have further elucidated the regulation of UHRF1 E3 ligase activity through post-translational modifications. MOF-mediated acetylation of UHRF1 at lysine 670 in the pre-RING linker region significantly enhances its E3 ligase activity, while HDAC1 deacetylates UHRF1 at the same site. This acetylation is cell-cycle regulated and peaks at G1/S phase, coinciding with the function of UHRF1 in recruiting DNMT1 for maintenance methylation [9] [10].

Temporal Dynamics of DNMT1 Degradation

The temporal dynamics of GSK-3484862-induced DNMT1 degradation are remarkably rapid and follow a predictable time course. In A549 human lung adenocarcinoma cells treated with 2-4 μM GSK-3484862, DNMT1 protein levels begin to decrease within 3 hours of treatment initiation. By 12 hours, DNMT1 becomes barely detectable, and severe diminishment persists through 48 hours of treatment [1] [3].

The rapid onset of DNMT1 degradation contrasts with the delayed appearance of DNA methylation changes. While DNMT1 protein loss is detectable within hours, significant DNA hypomethylation is not observed until 12-24 hours post-treatment. This temporal separation reflects the passive nature of DNA demethylation following DNMT1 loss, as methylation is diluted through successive rounds of DNA replication in the absence of maintenance methylation [1].

Global DNA methylation analysis using mass spectrometry revealed progressive loss of 5-methylcytosine over time. In control cells, approximately 3.5% of cytosines carried the 5mC mark, whereas GSK-3484862-treated cells showed reduction to 2.6%, 1.8%, and 1.5% at 12, 24, and 48 hours, respectively. By 48 hours, global DNA methylation had decreased to approximately 43% of pretreatment levels [1].

Cell Type-Specific Degradation Patterns

GSK-3484862 exhibits notable cell type-specific differences in DNMT1 degradation efficiency. While the compound induces severe DNMT1 depletion across multiple cancer cell lines derived from solid tumors, including A549 lung adenocarcinoma, MCF7 breast cancer, U2OS sarcoma, and PC3 prostate cancer cells, significant variation exists among hematologic malignancy cell lines [1] [3].

Particularly striking differences were observed between A549 cells and GDM-1 myelomonoblastic leukemia cells. While A549 cells showed dramatic DNMT1 degradation with 4 μM GSK-3484862 treatment for 24 hours, GDM-1 cells exhibited only modest DNMT1 reduction even with 10 μM treatment for 48 hours. This observation was unexpected given previous reports showing efficacy of related GSK compounds in hematologic malignancies [1].

Myeloid leukemia cell lines including MOLM13, THP1, and MV4-11 showed intermediate sensitivity, with dose-dependent DNMT1 decreases that were less severe compared to solid tumor-derived cell lines at equivalent concentrations. These differences may reflect cell line-specific variations in UHRF1 expression levels, proteasome activity, or other cellular factors that modulate the degradation pathway [1].

Murine embryonic stem cells demonstrated exceptional sensitivity to GSK-3484862-induced DNMT1 degradation, with severe depletion observed at concentrations as low as 0.1 μM for 24 hours. This heightened sensitivity may reflect the high levels of DNMT1 expression in mESCs and their reliance on DNA methylation machinery for maintaining genomic methylation patterns [1].

Concentration-Dependent Effects on DNMT1 Protein Levels

GSK-3484862 demonstrates clear concentration-dependent effects on DNMT1 protein degradation with a defined threshold for activity. In A549 cells, systematic dose-response studies revealed that 80 nM represents the minimum effective concentration for inducing significant DNMT1 protein degradation after 48 hours of treatment [1] [3].

At concentrations below this threshold (16 nM and 3.2 nM), GSK-3484862 failed to induce detectable DNMT1 depletion even after prolonged treatment periods of up to 6 days. This suggests the existence of a critical concentration threshold that must be exceeded to trigger the degradation machinery. Above 80 nM, increasing concentrations led to progressively more severe and rapid DNMT1 depletion [1].

The concentration-response relationship for DNMT1 degradation differs from that required for enzymatic inhibition. While GSK-3484862 inhibits DNMT1 activity in vitro with an IC50 of 0.23 μM, effective protein degradation in cells requires sustained concentrations of at least 80 nM, suggesting that the degradation mechanism may be more sensitive than direct enzymatic inhibition [1] [3].

Importantly, the concentrations effective for DNMT1 degradation (80 nM to 4 μM) showed minimal impact on cell viability at 24 hours, with only slight growth impairment observed at the highest concentrations by 48 hours. This favorable therapeutic window distinguishes GSK-3484862 from traditional nucleoside analogs that cause significant cytotoxicity at therapeutically relevant concentrations [1].

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.13103142 g/mol

Monoisotopic Mass

365.13103142 g/mol

Heavy Atom Count

26

Dates

Last modified: 07-24-2023

Explore Compound Types